

VI-16832 (CAS No. 1430218-51-1): A Technical Guide for Researchers

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Compound of Interest

Compound Name: VI 16832

Cat. No.: B611681

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VI-16832 is a potent, broad-spectrum, type-I kinase inhibitor. Due to its ability to bind to a wide range of kinases, it is primarily utilized as a chemical tool for proteomics research, specifically for the enrichment and profiling of the human kinome. This guide provides a comprehensive overview of its properties, applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Core Properties and Specifications

VI-16832 is a small molecule that acts as an ATP-competitive inhibitor, binding to the active conformation of a diverse set of protein kinases. Its utility lies in its broad selectivity, making it an effective affinity reagent for capturing a significant portion of the kinome from complex biological samples.

Physicochemical Properties

The known physicochemical properties of VI-16832 are summarized in the table below. This information is essential for its proper handling, storage, and use in experimental settings.

Property	Value	Source
CAS Number	1430218-51-1	N/A
Molecular Formula	C ₂₂ H ₂₁ N ₅ O ₂	N/A
Molecular Weight	391.44 g/mol	N/A
Appearance	Solid	N/A
Solubility	Soluble in DMSO	N/A
Storage	Store at -20°C	N/A

Biological Activity

VI-16832 is characterized as a broad-spectrum type-I kinase inhibitor. While specific IC₅₀ values against a comprehensive panel of kinases are not readily available in the public domain, its efficacy as a kinase enrichment tool demonstrates its high affinity for a multitude of kinases across different families. Its primary application is in the field of chemical proteomics, particularly in a technique known as Multiplexed Inhibitor Beads (MIBs) coupled with mass spectrometry (MS).

Applications in Kinome Profiling

The most prominent application of VI-16832 is as a critical component of MIBs for kinome-wide affinity purification. By immobilizing VI-16832 onto a solid support, such as Sepharose beads, it can be used to capture and enrich kinases from cell lysates or tissue homogenates. This technique allows for the subsequent identification and quantification of the enriched kinases by mass spectrometry, providing a snapshot of the expressed and active kinome under specific cellular conditions.

This approach is invaluable for:

- **Comparative Kinome Analysis:** Assessing differences in kinase expression and activity between different cell types, disease states, or treatment conditions.
- **Target Deconvolution:** Identifying the cellular targets of novel kinase inhibitors through competitive binding assays.

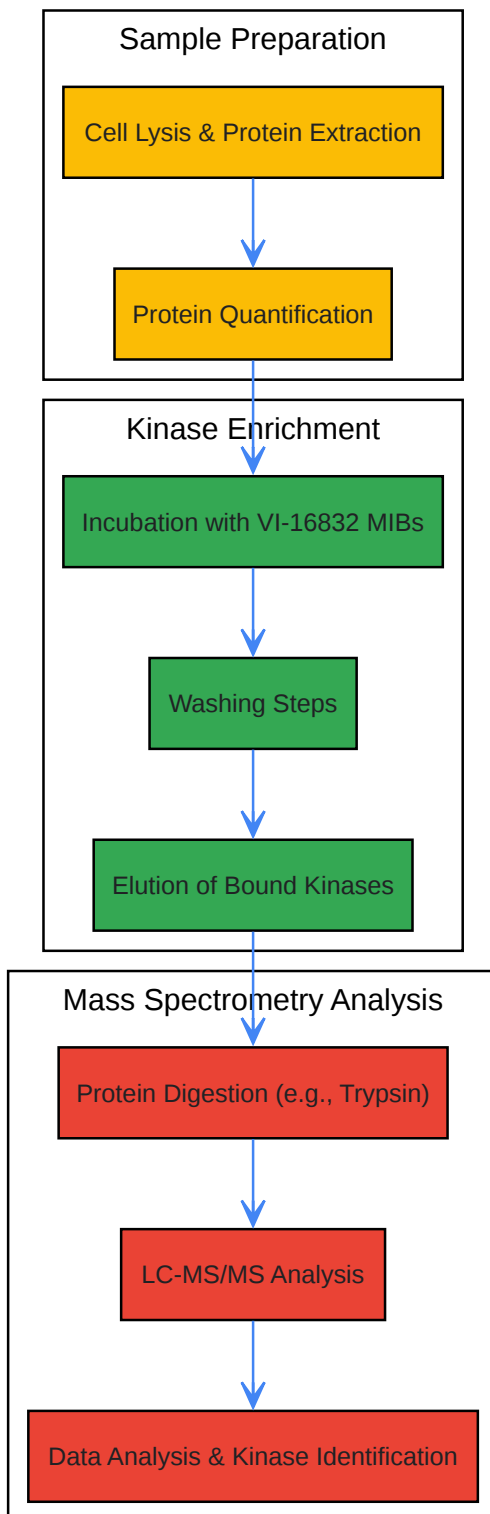
- Phosphoproteomics: Facilitating the analysis of kinase phosphorylation, offering insights into their regulatory state.

Experimental Protocols

The following is a representative protocol for the use of VI-16832 in a Multiplexed Inhibitor Bead (MIB) affinity chromatography experiment coupled with mass spectrometry for kinome profiling.

MIB Affinity Chromatography Workflow

MIB-MS Experimental Workflow

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MIB-MS Experimental Workflow

1. Preparation of Cell Lysate:

- Culture cells to the desired confluency and treat with experimental conditions (e.g., drug treatment, growth factor stimulation).
- Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
- Clarify the lysate by centrifugation to remove cellular debris.
- Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

2. Kinase Enrichment using VI-16832 MIBs:

- Equilibrate the VI-16832-conjugated Sepharose beads (or a cocktail of MIBs including VI-16832) with the lysis buffer.
- Incubate a defined amount of protein lysate (typically 1-5 mg) with the equilibrated MIBs for a specified time (e.g., 1-2 hours) at 4°C with gentle rotation to allow for kinase binding.
- Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.
- Perform a final wash with a low-salt buffer to prepare for elution.

3. Elution and Sample Preparation for Mass Spectrometry:

- Elute the bound kinases from the MIBs using a denaturing elution buffer (e.g., containing SDS and DTT) and heating.
- Reduce and alkylate the cysteine residues of the eluted proteins.
- Perform in-solution or in-gel tryptic digestion to generate peptides.
- Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

4. LC-MS/MS Analysis:

- Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Acquire data in a data-dependent or data-independent manner.

5. Data Analysis:

- Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

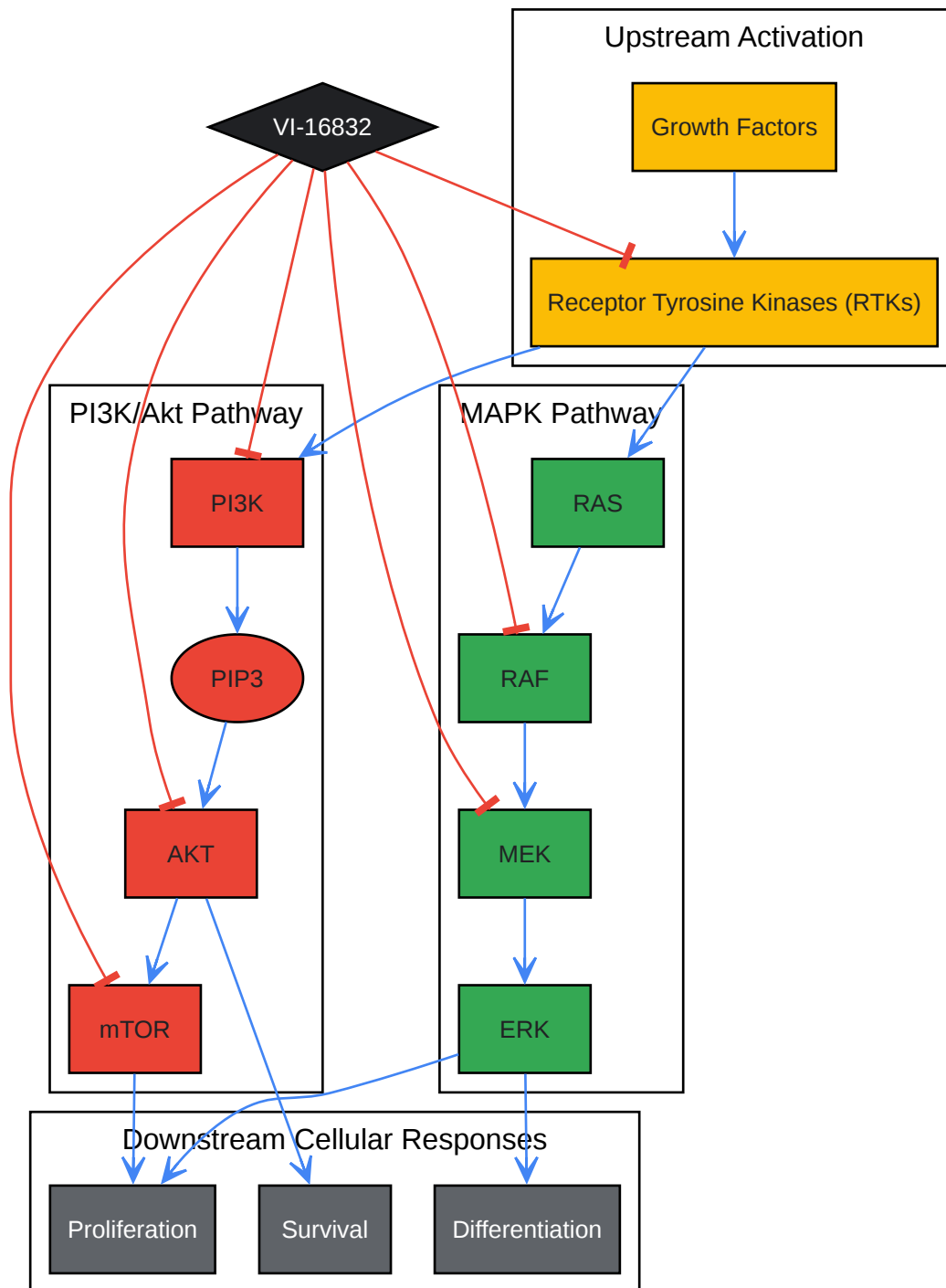
- Search the spectra against a protein database (e.g., UniProt) to identify peptides and proteins.
- Perform label-free or label-based quantification to determine the relative abundance of the identified kinases across different samples.

Signaling Pathway Modulation

As a broad-spectrum kinase inhibitor, VI-16832 has the potential to modulate numerous signaling pathways that are fundamental to cellular processes such as proliferation, survival, and differentiation. The mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/Akt pathways are two major signaling cascades that are heavily regulated by a multitude of kinases and are therefore likely to be impacted by treatment with VI-16832.

Representative Signaling Pathway Affected by Broad-Spectrum Kinase Inhibition

Potential Impact of VI-16832 on Major Signaling Pathways

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Generalized Impact on Kinase Signaling

This diagram illustrates how a broad-spectrum kinase inhibitor like VI-16832 can potentially inhibit multiple nodes within the MAPK and PI3K/Akt signaling pathways. This widespread inhibition can lead to significant alterations in downstream cellular processes. It is important to note that the specific kinases inhibited by VI-16832 and the extent of their inhibition will determine the precise biological outcome.

Conclusion

VI-16832 is a valuable tool for researchers in the field of signal transduction and proteomics. Its broad selectivity for kinases makes it an excellent reagent for kinome-wide enrichment and analysis. While the lack of a detailed public selectivity profile limits its use as a highly specific probe for individual kinases, its application in MIB-MS and other affinity-based proteomics workflows provides a powerful method for understanding the complex landscape of kinase signaling in health and disease. Researchers using VI-16832 should be mindful of its broad-spectrum nature when interpreting experimental results, as observed phenotypic changes are likely the result of the simultaneous inhibition of multiple kinases and signaling pathways.

- To cite this document: BenchChem. [VI-16832 (CAS No. 1430218-51-1): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b611681#vi-16832-cas-number-1430218-51-1-properties\]](https://www.benchchem.com/product/b611681#vi-16832-cas-number-1430218-51-1-properties)

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